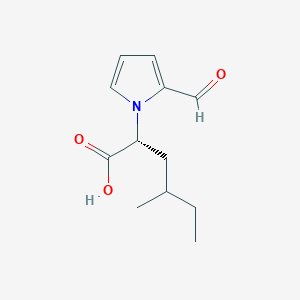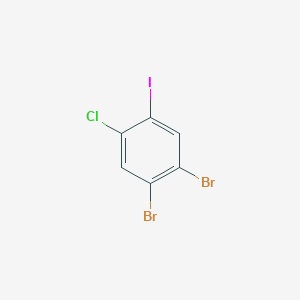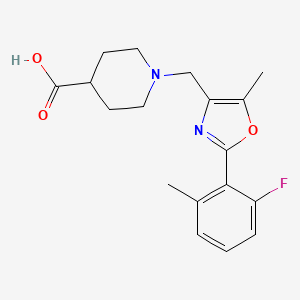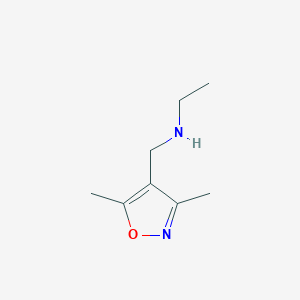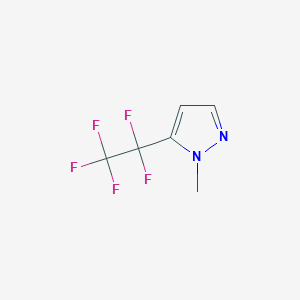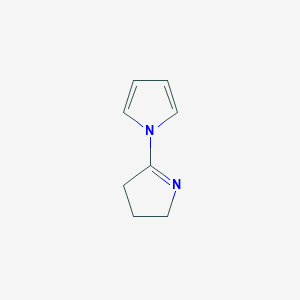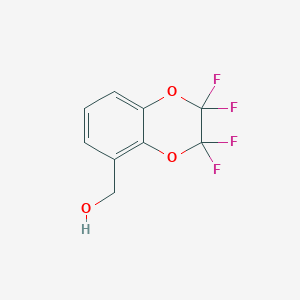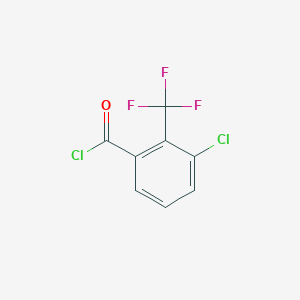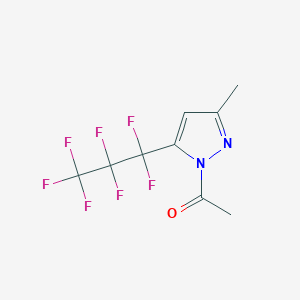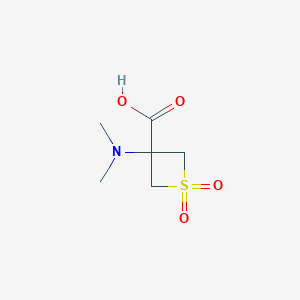
3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid is a unique organic compound characterized by its thietane ring structure, which includes a sulfur atom The presence of the dimethylamino group and the carboxylic acid functionality adds to its chemical versatility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethylamine with a thioester precursor, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group to a sulfide or thiol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted thietane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfone group can participate in redox reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminobenzoic acid: Shares the dimethylamino group but lacks the thietane ring.
Dimethylaminopropylamine: Contains the dimethylamino group but has a different backbone structure.
Dimethylaniline: Similar in having a dimethylamino group but differs in its aromatic structure.
Uniqueness
3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid is unique due to its thietane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H11NO4S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
3-(dimethylamino)-1,1-dioxothietane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-7(2)6(5(8)9)3-12(10,11)4-6/h3-4H2,1-2H3,(H,8,9) |
Clé InChI |
ARSKRRQYKOLMHW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CS(=O)(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


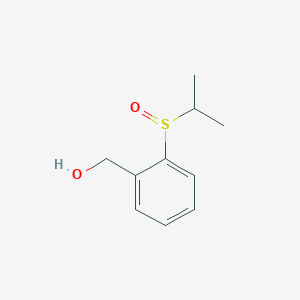

![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
